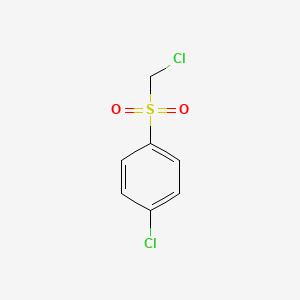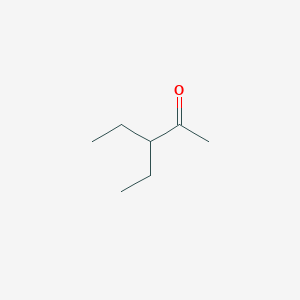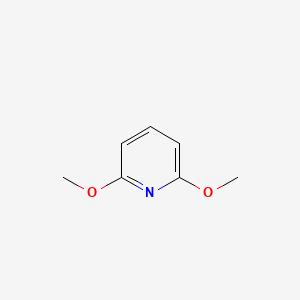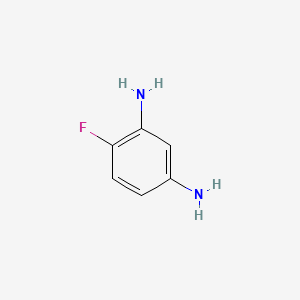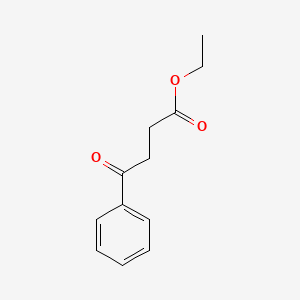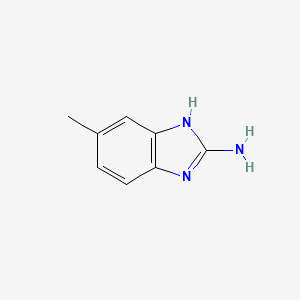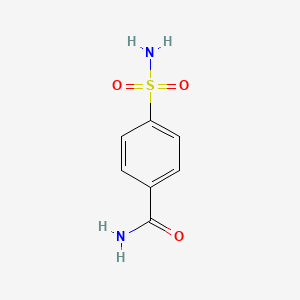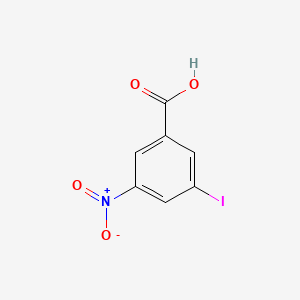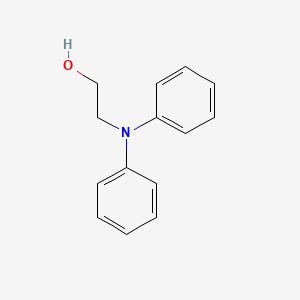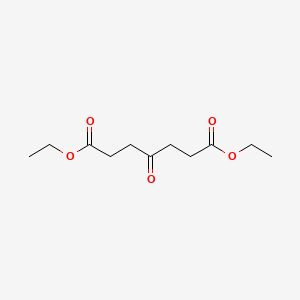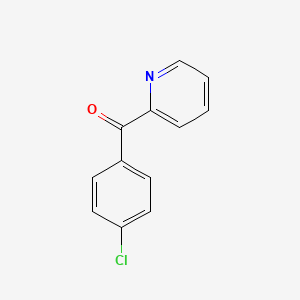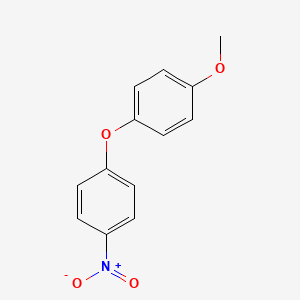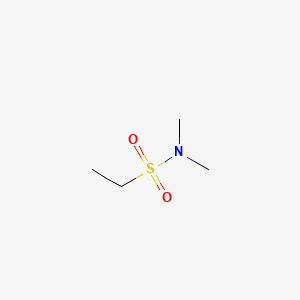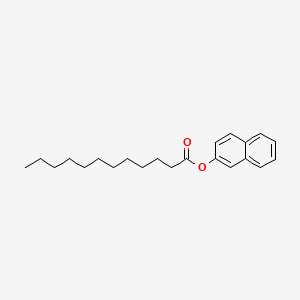
1-(4-溴苯基)-2-氯乙酮
描述
The compound 1-(4-Bromophenyl)-2-chloroethanone is a halogenated organic molecule that is of interest due to its potential applications in various chemical syntheses and its structural properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and behaviors of 1-(4-Bromophenyl)-2-chloroethanone.
Synthesis Analysis
The synthesis of related halogenated compounds often involves multi-step procedures and can be optimized for yield and purity. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is achieved through a 7-step procedure starting from a related methanone compound, with a key step being the resolution of an acetic acid derivative . Similarly, the synthesis of 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, an intermediate of Epoxiconazole, involves a reaction with HBr/H2O2 at reflux temperature . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone.
Molecular Structure Analysis
The molecular structure and conformation of halogenated compounds are often studied using spectroscopic techniques and theoretical calculations. For example, the molecular structure of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was confirmed using FTIR, NMR, UV-Visible spectroscopy, and compared with density functional theory (DFT) results . The gas-phase structure of 2-chloro-1-phenylethanone was determined using electron diffraction and ab initio calculations, revealing a mixture of syn and gauche conformers . These studies suggest that 1-(4-Bromophenyl)-2-chloroethanone could also exhibit interesting conformational dynamics.
Chemical Reactions Analysis
The reactivity of halogenated compounds like 1-(4-Bromophenyl)-2-chloroethanone can be complex. For instance, the study of 1-bromo-2-chloroethane on Cu(111) surfaces showed that it can undergo partial decomposition to chemisorbed halogens and gaseous ethene at 130 K . The study of rotational isomerism in 1-bromo-2-chloroethane by Raman and ultrasonic spectroscopy provides insights into the enthalpy, volume, and entropy differences between conformers, which could be relevant for understanding the reactivity of 1-(4-Bromophenyl)-2-chloroethanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The molecular docking study of a related compound suggests potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The crystal structures of similar compounds reveal interactions such as C-Cl...Cl and C-Br...Br, which could affect the physical properties of 1-(4-Bromophenyl)-2-chloroethanone . The conformational equilibrium between rotational isomers of 1-bromo-2-chloroethane, studied using ultrasonic relaxation and Raman spectroscopy, provides data on the dynamic behavior of such molecules .
科学研究应用
光学和电荷传输性质
1-(4-溴苯基)-2-氯乙酮及相关的香豆素衍生物在研究它们的光学和电荷传输性质方面表现出有希望的结果。由于它们显著的非线性光学(NLO)活性和热稳定性,这些化合物已被分析用于半导体器件中的潜在用途。从占据到未占据分子轨道的分子间电荷传输表明它们可能在各种半导体应用中有效地发挥作用,特别是作为有机半导体器件中的n型材料(Shkir et al., 2019)。
新化合物的合成
已经进行了关于使用1-(4-溴苯基)-2-氯乙酮和相关化合物合成新环转化产物的研究。例如,一项研究展示了4-对溴苯基-5-羟基-3-甲氧羰基-5,6-二氢-4H-1,2-噁嗪的形成,突显了这些化合物在合成新的有机结构方面的多功能性(Harada et al., 1992)。
光致发光性质
1-(4-溴苯基)-2-氯乙酮已被用于合成星形苯并[1,2-b:4,5-b']二呋喃。这些化合物表现出高UV-Vis荧光和优异的量子产率。由于它们的π-共轭结构和在有机溶剂中的溶解性,这些化合物在光致发光和材料科学应用中备受关注(Bosiak et al., 2016)。
晶体结构分析
研究还关注涉及1-(4-溴苯基)-2-氯乙酮的反应的晶体结构和立体化学结果。这些研究为分子几何结构和在晶体学和材料科学中的潜在应用提供了宝贵的见解(Daik et al., 1998)。
有机合成
进一步的研究探讨了1-(4-溴苯基)-2-氯乙酮在合成各种有机化合物中的应用,例如4-卤代磷酰异香豆素。这些研究对于扩大有机合成的范围并开发化合物形成的新方法至关重要(Peng et al., 2008)。
在电子学中的应用
该化合物已被研究用于电子学中的潜在应用,特别是在合成环金属化的Pd(II)和Ir(III)配合物方面。这些研究对于开发具有特定发光性能的新材料以及它们在有机发光二极管(OLEDs)中的应用具有重要意义(Xu et al., 2014)。
安全和危害
The safety data sheet for a similar compound, 1-(4-Bromophenyl)ethanol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
属性
IUPAC Name |
1-(4-bromophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNNQFCUAGJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194928 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-chloroethanone | |
CAS RN |
4209-02-3 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4209-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734VJ39EEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



